N-(1-Phenylethyl)cyclopropanamine hydrochloride
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Overview
Description
N-(1-Phenylethyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 92220-70-7 . It has a molecular weight of 197.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-(1-Phenylethyl)cyclopropanamine hydrochloride is1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
N-(1-Phenylethyl)cyclopropanamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 197.71 .Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical drugs. Its structure could be utilized to develop novel central nervous system (CNS) agents due to the presence of the cyclopropanamine moiety, which is a feature in some CNS-active drugs .
Organic Synthesis
N-(1-Phenylethyl)cyclopropanamine hydrochloride: serves as a building block in organic synthesis. Its cyclopropane ring can undergo ring-opening reactions, providing access to a variety of complex organic molecules .
Material Science
In material science, the compound’s derivatives could be investigated for their properties as monomers in polymer synthesis. The cyclopropane ring might impart unique mechanical strength to the resulting polymers .
Biochemistry
Biochemists might study this compound for its interaction with biological macromolecules. It could act as an inhibitor or modulator of certain enzymes or receptors due to its structural similarity to phenethylamine neurotransmitters .
Medicinal Chemistry
Medicinal chemists could employ N-(1-Phenylethyl)cyclopropanamine hydrochloride in the design of new medicinal agents. Its structure allows for the introduction of various substituents that can enhance drug-receptor interactions .
Analytical Chemistry
This compound can be used as a reference standard in analytical chemistry to develop and validate analytical methods like HPLC or LC-MS, which are crucial for drug development and quality control .
Chemical Engineering
In chemical engineering, the compound’s stability and reactivity profile is of interest. It could be studied for its behavior under different process conditions, which is vital for scaling up chemical reactions from the lab to production .
Environmental Science
Environmental scientists might investigate the breakdown products and environmental fate of N-(1-Phenylethyl)cyclopropanamine hydrochloride . Understanding its biodegradation can help assess its environmental impact and guide the development of greener synthesis pathways .
Safety and Hazards
properties
IUPAC Name |
N-(1-phenylethyl)cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZMZFDFDAKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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